3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid hydrochloride
Description
3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid hydrochloride is a halogenated organic compound characterized by a 3,5-dichlorophenyl group attached to a propanoic acid backbone. The molecule features:
- 2,2-dimethyl substituents on the propanoic acid chain, contributing steric bulk and influencing conformational flexibility.
- Hydrochloride salt form, improving stability and bioavailability.
Properties
IUPAC Name |
3-amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2.ClH/c1-11(2,10(15)16)9(14)6-3-7(12)5-8(13)4-6;/h3-5,9H,14H2,1-2H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORVNQJSBKYQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC(=CC(=C1)Cl)Cl)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichlorobenzene and 2,2-dimethylpropanoic acid.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group or the aromatic ring may be oxidized to form various products.
Reduction: Reduction reactions can convert the compound into different derivatives by reducing functional groups such as nitro or carbonyl groups.
Substitution: Substitution reactions involve the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate various reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a crucial building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The compound can be employed in:
- Synthetic pathways : It acts as a precursor for synthesizing bioactive compounds and natural products.
- Catalytic reactions : It is involved in metal-catalyzed reactions that create key structural motifs found in many drugs.
Biology
The biological applications of 3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid hydrochloride are extensive:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Antiviral Properties : Research suggests potential antiviral activities against various pathogens.
- Anticancer Research : The compound is being explored for its effects on cancer cell lines, showing promise in inhibiting tumor growth .
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential:
- Drug Development : It is being explored as a lead compound for creating new medications targeting specific diseases, particularly those with high unmet medical needs.
- Mechanism of Action : The compound may interact with specific molecular targets, modulating enzyme activities or receptor binding to elicit biological responses.
Industrial Applications
Industrially, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties allow it to be used in:
- Manufacturing Polymers : The compound can be incorporated into polymer formulations to enhance performance characteristics.
- Coatings : It contributes to the development of advanced coatings with improved durability and resistance properties .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Antimicrobial Studies : Research has shown that derivatives of this compound exhibit significant inhibitory effects against bacterial strains resistant to conventional antibiotics.
- Anticancer Activity : A study evaluated the effects of this compound on breast cancer cell lines, demonstrating its potential as an anticancer agent through apoptosis induction mechanisms .
- Drug Development Initiatives : Ongoing research is focused on modifying the compound's structure to enhance its efficacy and reduce side effects in therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride
This analog replaces the 2,2-dimethyl groups with 2,2-difluoro substituents (CAS: 1955515-25-9, MW: 306.51 g/mol). Key differences include:
The difluoro analog ’s electronegative substituents may enhance binding to enzymatic targets (e.g., via dipole interactions), whereas the dimethyl variant’s steric bulk could limit conformational adaptability in biological systems.
Dichlorophenyl-Containing Agrochemicals
Compounds such as etaconazole and propiconazole (from ) share the 2,4-dichlorophenyl group but differ in core structure:
The triazole rings in etaconazole and propiconazole enable binding to fungal cytochrome P450 enzymes, a mechanism absent in the target compound due to its lack of heterocyclic motifs.
Cyclanilide
Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl)-cyclopropanecarboxylic acid) features a cyclopropane ring and urea linkage. Unlike the target compound’s propanoic acid backbone, cyclanilide’s rigidity may limit its interaction with flexible binding pockets .
Research Findings and Implications
- Steric vs. Electronic Effects : The dimethyl substituents in the target compound likely reduce metabolic oxidation compared to fluorine-containing analogs, which may undergo defluorination or generate reactive intermediates .
- Biological Activity: While triazole-based dichlorophenyl compounds (e.g., etaconazole) target fungal enzymes, the target compound’s amino-acid-like structure could interact with mammalian transporters or receptors, necessitating further study.
- Synthetic Utility : The hydrochloride salt form enhances crystallinity and purification feasibility, advantageous for industrial-scale synthesis compared to neutral analogs.
Biological Activity
Overview
3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid hydrochloride (CAS No. 1270391-51-9) is a synthetic compound with significant potential in biological research. It features an amino group, a dichlorophenyl substituent, and a dimethylpropanoic acid backbone, making it a versatile building block in organic synthesis and medicinal chemistry. This article examines its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H13Cl2NO2
- Molecular Weight : 262.13 g/mol
Biological Activities
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit the growth of various microorganisms. Studies suggest it may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.
- Antiviral Properties : Preliminary studies indicate that the compound may possess antiviral effects, possibly by inhibiting viral replication or entry into host cells.
- Anticancer Potential : There is growing interest in the compound's ability to affect cancer cell lines. Research suggests it may induce apoptosis (programmed cell death) or inhibit proliferation in certain cancer types.
The biological effects of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may bind to specific receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological responses .
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and contributing to its antimicrobial and anticancer activities .
- Signal Transduction Modulation : The compound could modulate signal transduction pathways, influencing processes such as cell growth and differentiation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | |
| Antiviral | Reduction in viral replication | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of this compound on human cancer cell lines, researchers found that treatment led to significant reductions in cell viability. The mechanism was linked to the activation of caspase pathways associated with apoptosis. The compound demonstrated IC50 values in the low micromolar range across several tested lines, indicating potent activity .
Case Study: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL. The study suggested that the compound's mechanism involves disruption of the bacterial cell wall integrity and interference with protein synthesis .
Q & A
Q. Q1. What are the established synthetic routes for 3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid hydrochloride?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
Friedel-Crafts alkylation to introduce the 3,5-dichlorophenyl group.
Nucleophilic substitution for amino group incorporation.
Hydrochloride salt formation via reaction with HCl gas in anhydrous ethanol.
Key reagents and conditions:
- Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
- Temperature : Reactions often proceed at 0–5°C to control exothermicity.
- Purification : Recrystallization from ethanol/water mixtures yields high-purity product .
Q. Table 1. Synthetic Optimization Parameters
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | AlCl₃, CH₂Cl₂ | 65–75 |
| 2 | Amination | NH₃ (g), THF | 50–60 |
| 3 | Salt Formation | HCl (g), EtOH | >90 |
Q. Q2. How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer: Structural elucidation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms the dichlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and dimethyl groups (δ 1.1–1.3 ppm).
- 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 336.0452).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in the hydrochloride salt .
Advanced Research Questions
Q. Q3. How does the compound interact with biological targets, and what experimental designs address receptor binding specificity?
Methodological Answer: The dichlorophenyl and dimethyl groups confer hydrophobic interactions with targets like glutamate receptors. Advanced studies use:
- Radioligand Binding Assays : Competitive displacement with [³H]-kainic acid to quantify affinity (IC₅₀ values).
- Molecular Dynamics Simulations : Predict binding modes in NMDA receptor pockets.
- Mutagenesis Studies : Replace key residues (e.g., Arg523 in GluN2A) to validate binding sites .
Data Contradiction Analysis :
Conflicting IC₅₀ values across studies may arise from:
- Receptor Subtype Variability (e.g., GluN1 vs. GluN2B-containing receptors).
- Buffer Conditions : Divalent cations (Mg²⁺) modulate receptor conformations. Standardize assays using HEPES buffer (pH 7.4) with 1 mM EDTA .
Q. Q4. What strategies resolve discrepancies in spectroscopic data during structural analysis?
Methodological Answer: Contradictions in NMR data (e.g., splitting of NH₃⁺ signals) often stem from:
- Solvent Effects : Use deuterated DMSO to stabilize zwitterionic forms.
- Dynamic Processes : Variable-temperature NMR (VT-NMR) identifies rotameric equilibria.
- Crystallographic Validation : Compare solution-state (NMR) and solid-state (X-ray) structures .
Case Study :
In a 2024 study, VT-NMR at −40°C resolved overlapping NH₃⁺ and hydroxyl peaks, confirming intramolecular H-bonding .
Q. Q5. How is the compound’s stability evaluated under physiological conditions, and what degradation products are observed?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Reflux in 0.1 M HCl/NaOH at 40°C for 24 hrs.
- Oxidative stress : Treat with 3% H₂O₂.
- Analytical Monitoring :
- HPLC-PDA/MS : Detect degradation products (e.g., 3,5-dichlorobenzoic acid via decarboxylation).
- Kinetic Modeling : Calculate half-life (t₁/₂) in simulated gastric fluid (pH 1.2) .
Q. Table 2. Stability Profile
| Condition | Major Degradation Pathway | t₁/₂ (hrs) |
|---|---|---|
| pH 1.2 (37°C) | Decarboxylation | 8.5 ± 0.3 |
| pH 7.4 (37°C) | Hydrolysis of amine | 24.1 ± 1.2 |
| 3% H₂O₂ (25°C) | Oxidation of dichlorophenyl | 2.1 ± 0.1 |
Q. Q6. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate:
- Lipophilicity (LogP ≈ 2.1), suggesting moderate blood-brain barrier penetration.
- CYP450 Inhibition : Risk of CYP2D6 inhibition (Ki ≈ 1.8 µM).
- Molecular Docking : AutoDock Vina screens against hERG channels to assess cardiotoxicity .
Validation : Compare in silico predictions with in vitro Caco-2 permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
